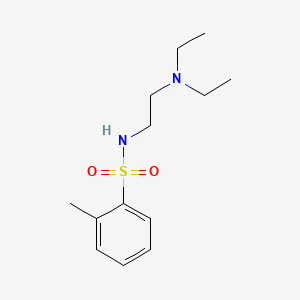![molecular formula C17H27N3O2 B14693933 Ethyl 4-[4-[[butan-2-yl(methyl)amino]diazenyl]phenyl]butanoate CAS No. 34446-66-7](/img/structure/B14693933.png)
Ethyl 4-[4-[[butan-2-yl(methyl)amino]diazenyl]phenyl]butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[4-[[butan-2-yl(methyl)amino]diazenyl]phenyl]butanoate is a chemical compound known for its unique structure and properties. It is an azo dye derivative, which means it contains a functional group characterized by a nitrogen-nitrogen double bond (N=N) connected to aromatic rings. This compound is used in various scientific and industrial applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-[[butan-2-yl(methyl)amino]diazenyl]phenyl]butanoate typically involves the diazotization of an aromatic amine followed by coupling with an appropriate ester. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction. Common reagents used in these reactions include sodium nitrite (NaNO2) and hydrochloric acid (HCl) for diazotization, and sodium acetate (NaOAc) for the coupling reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize the efficiency of the production process .
化学反応の分析
Types of Reactions
Ethyl 4-[4-[[butan-2-yl(methyl)amino]diazenyl]phenyl]butanoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation states of the azo group.
Reduction: The azo group can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are commonly employed.
Major Products Formed
Oxidation: Formation of nitro compounds or quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or alkylated aromatic compounds.
科学的研究の応用
Ethyl 4-[4-[[butan-2-yl(methyl)amino]diazenyl]phenyl]butanoate has a wide range of applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.
Biology: Employed in staining biological samples for microscopic analysis.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of colored polymers, textiles, and inks.
作用機序
The mechanism of action of Ethyl 4-[4-[[butan-2-yl(methyl)amino]diazenyl]phenyl]butanoate involves its interaction with molecular targets through its azo group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including antimicrobial and anticancer activities. The molecular pathways involved often include oxidative stress and disruption of cellular membranes .
類似化合物との比較
Similar Compounds
- Dimethyl-[4-(5-methyl-thiazol-2-ylazo)-phenyl]-amine
- 4-(Benzothiazol-2-ylazo)-3-phenyl-2H-isoxazol-5-one
Uniqueness
Ethyl 4-[4-[[butan-2-yl(methyl)amino]diazenyl]phenyl]butanoate stands out due to its specific ester functional group, which imparts unique solubility and reactivity properties. This makes it particularly useful in applications where other azo dyes might not be suitable .
特性
CAS番号 |
34446-66-7 |
|---|---|
分子式 |
C17H27N3O2 |
分子量 |
305.4 g/mol |
IUPAC名 |
ethyl 4-[4-[[butan-2-yl(methyl)amino]diazenyl]phenyl]butanoate |
InChI |
InChI=1S/C17H27N3O2/c1-5-14(3)20(4)19-18-16-12-10-15(11-13-16)8-7-9-17(21)22-6-2/h10-14H,5-9H2,1-4H3 |
InChIキー |
ONIUSLXYCIOICH-UHFFFAOYSA-N |
正規SMILES |
CCC(C)N(C)N=NC1=CC=C(C=C1)CCCC(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


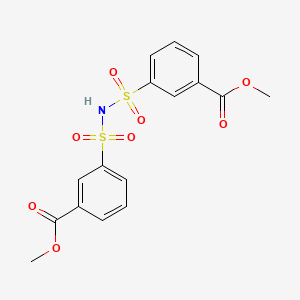
![(5Z)-5-benzylidene-3-{[(3-nitrophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14693874.png)
![1-(2,4-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B14693878.png)
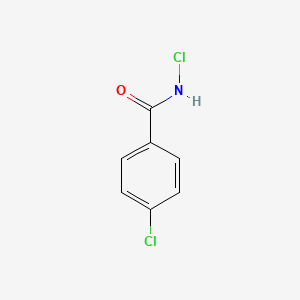
![4,4'-[Ethane-1,2-diylbis(oxy)]bis(2,2,6,6-tetramethylpiperidine)](/img/structure/B14693902.png)
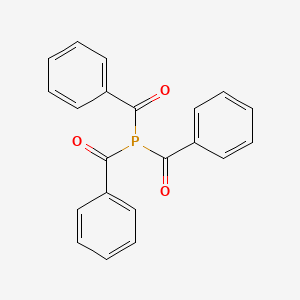
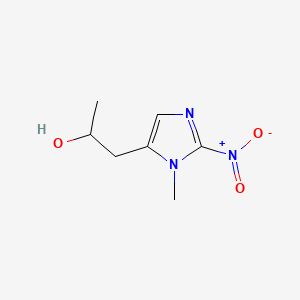

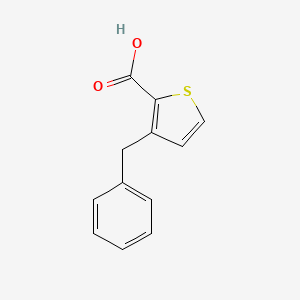
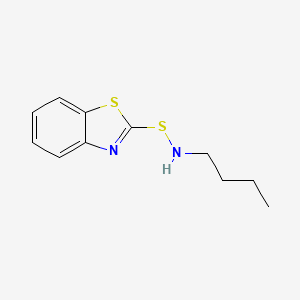

![Methanone, [2-(benzoyloxy)phenyl]phenyl-](/img/structure/B14693930.png)
![2-chloro-5-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14693937.png)
